![molecular formula C13H12BrClN2O3 B044224 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 121593-88-2](/img/structure/B44224.png)
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, also known as BRD73954, is a chemical compound that has been used in scientific research for various purposes.
Mechanism Of Action
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione binds to the ATP-binding site of PAK4, inhibiting its activity and leading to the inhibition of downstream signaling pathways. This results in the suppression of cell migration, invasion, and proliferation, which are processes that are often dysregulated in cancer cells.
Biochemical And Physiological Effects
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to have potent antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione in lab experiments is its selectivity for PAK4, which allows for the specific inhibition of this protein kinase without affecting other kinases. However, one limitation is that it may not be effective against all types of cancer cells, as some cells may have developed resistance to PAK4 inhibition.
Future Directions
There are several future directions for research related to 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. One direction is to investigate its potential as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Another direction is to study its effects on other cellular processes that are regulated by PAK4, such as autophagy and the immune response. Additionally, further research is needed to optimize the synthesis method and develop more potent and selective PAK4 inhibitors.
Synthesis Methods
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile, followed by the reaction with chloroacetyl chloride, and then cyclization with ammonium acetate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been used in scientific research for various purposes, including as a chemical probe for the study of protein-protein interactions, as an inhibitor of protein kinases, and as a potential anticancer agent. It has been shown to selectively inhibit the activity of a specific protein kinase called PAK4, which is involved in various cellular processes such as cell migration, invasion, and proliferation.
properties
CAS RN |
121593-88-2 |
|---|---|
Product Name |
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C13H12BrClN2O3 |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12BrClN2O3/c1-16-12(18)6-11(15)17(13(16)19)7-8-3-4-10(20-2)9(14)5-8/h3-6H,7H2,1-2H3 |
InChI Key |
UGFCGEFMYNAGSV-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
synonyms |
6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



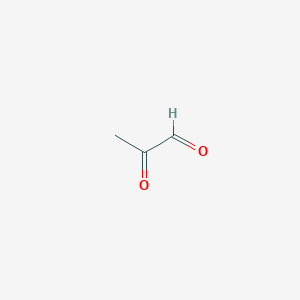
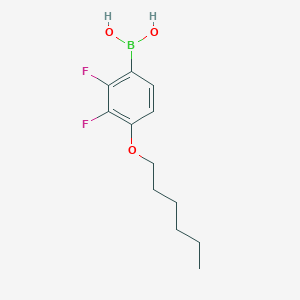
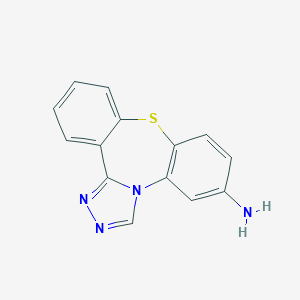
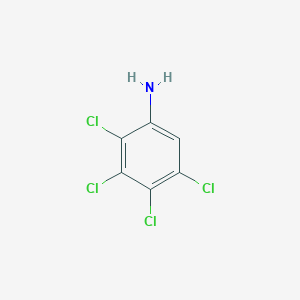
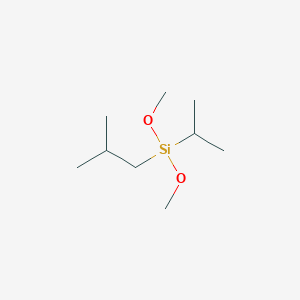
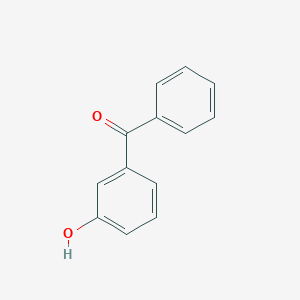
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
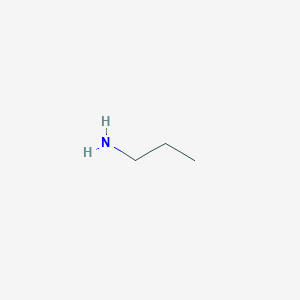
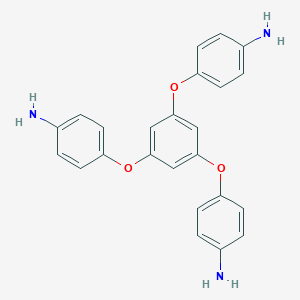
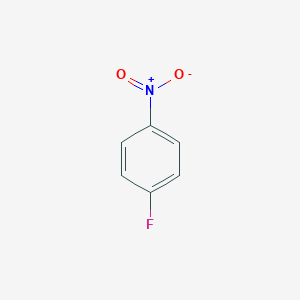
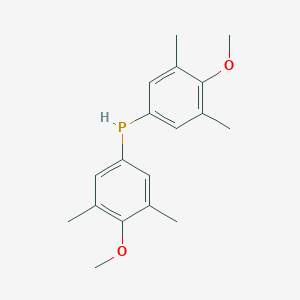
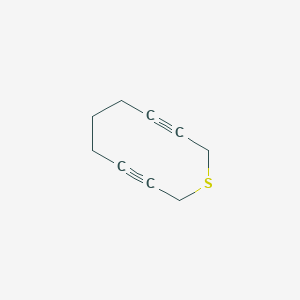
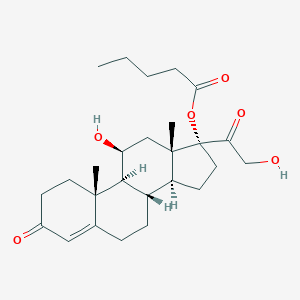
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)